5-cyclohexyl-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular formula . It is classified as an indole derivative, a group known for its diverse biological activities and applications across various scientific fields, including chemistry, biology, and medicine. The compound is recognized for its potential in research related to antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in pharmaceutical development and industrial applications such as dye and pigment production.
The synthesis of 5-cyclohexyl-2,3-dihydro-1H-indol-2-one can be achieved through several methods. A common approach involves the reaction of cyclohexanone with phenylhydrazine in the presence of an acid catalyst. This reaction typically leads to the formation of an indole structure through cyclization after initial condensation.
The molecular structure of 5-cyclohexyl-2,3-dihydro-1H-indol-2-one features a bicyclic indole framework with a cyclohexyl group attached to the nitrogen-containing ring. The compound's structure can be represented as follows:
5-cyclohexyl-2,3-dihydro-1H-indol-2-one is involved in various chemical reactions:
5-cyclohexyl-2,3-dihydro-1H-indol-2-one primarily targets receptor-interacting serine/threonine-protein kinase 1 (RIPK1). It exhibits potent inhibition with a binding affinity () of 0.004 μM and an enzymatic half-maximal inhibitory concentration (IC50) value of 0.011 μM.
This mechanism suggests that the compound may protect cells from necroptosis, which is relevant in various pathological conditions.
5-cyclohexyl-2,3-dihydro-1H-indol-2-one is typically characterized by:
These properties play a crucial role in its application in scientific research and industrial processes.
5-cyclohexyl-2,3-dihydro-1H-indol-2-one has several significant applications:
The synthesis of 5-cyclohexyl-2,3-dihydro-1H-indol-2-one relies heavily on classical organic methodologies centered on indole ring formation and subsequent functionalization. The Friedel-Crafts acylation of preformed indoles represents the most established pathway, where cyclohexanecarbonyl chloride serves as the cyclohexyl donor in aluminum chloride-mediated reactions. However, this approach suffers from significant limitations including mandatory nitrogen protection, poor regioselectivity at the C5 position, stoichiometric metal salt requirements, and stringent moisture exclusion protocols [4]. Alternative routes employ N-arylhydroxylamine intermediates (derived from nitroarene reduction) that undergo nucleophilic addition to activated alkynes. For instance, methyl propiolate adds to N-arylhydroxylamines under DABCO (1,4-diazabicyclo[2.2.2]octane) catalysis to form N-oxyenamines, which subsequently undergo [3,3]-sigmatropic rearrangement to yield indole-3-carboxylates. This approach delivers the indole core unprotected (NH-free) in a remarkable 80% overall yield via a consecutive two-step protocol from nitrobenzene precursors [4]. The Bartoli indole synthesis using ortho-substituted nitroarenes and vinyl Grignard reagents also provides access, though functional group tolerance remains problematic under the strongly basic conditions required [4].
Table 1: Traditional Synthetic Pathways to Indol-2-one Derivatives
Method | Key Starting Materials | Conditions | Limitations | Yield Range |
---|---|---|---|---|
Friedel-Crafts Acylation | Preformed indole, RCOCl (R=Cy) | AlCl₃, DCM, reflux, N₂ atmosphere | N-protection required, regioselectivity issues | 45-60% |
N-Arylhydroxylamine Route | Nitroarenes, Activated alkynes | 1. N₂H₄/Rh/C reduction 2. DABCO, RT | Sensitive intermediates, byproduct formation | 70-80% |
Bartoli Synthesis | ortho-Substituted nitroarenes, Vinyl-MgBr | Low temperature (-78°C), THF | Limited functional group tolerance | 30-50% |
Recent advances focus on catalytic C-H functionalization and cross-coupling strategies to streamline cyclohexyl introduction. Copper-catalyzed methods have demonstrated particular efficacy, with powdery copper/copper(I) iodide catalyzing the cyclization of thiosemicarbazide intermediates bearing cyclohexyl groups. This approach utilizes di-2-pyridyl thionocarbonate (DPT) as a sustainable alternative to toxic thiophosgene for generating key cyclohexyl isothiocyanate precursors, enhancing the ecological profile of the synthesis [2] [8]. Gold-zinc bimetallic systems enable direct coupling between cyclohexyl motifs and indole precursors; specifically, Zn/Au-catalyzed reactions of N-aryl-N-hydroxycarbamates with alkynes efficiently construct the indole core with diverse substitution patterns, including cyclohexyl groups at C5. This method achieves excellent regiocontrol while operating under milder conditions than traditional Friedel-Crafts approaches [4]. Microwave-assisted Ullmann-type coupling has also been adapted for cyclohexyl attachment, employing catalytic copper(I) oxide in DMSO at 150°C to achieve C-C bond formation within minutes rather than hours [3].
Table 2: Catalytic Systems for Cyclohexyl Functionalization
Catalyst System | Reaction Type | Cyclohexyl Source | Temperature | Reaction Time | Yield |
---|---|---|---|---|---|
Cu/CuI | Cyclodehydration | Cyclohexyl isothiocyanate | 80°C | 4-6 h | 75-85% |
Zn/Au (Bimetallic) | Alkyne Hydroamination | Cyclohexylacetylene | 60°C | 12 h | 70-78% |
Cu₂O (MW-assisted) | Ullmann Coupling | Bromocyclohexane | 150°C (MW) | 15-30 min | 65-72% |
Solvent-free techniques significantly enhance the sustainability profile of 5-cyclohexyl-2,3-dihydro-1H-indol-2-one synthesis. Mechanochemical grinding of isatin derivatives with cyclohexylmagnesium bromide on solid supports like alumina or silica gel facilitates reductive annulation without solvent involvement, reducing waste generation and purification complexity. This approach achieves reaction completion in under 30 minutes with yields exceeding 75% [3]. Microwave irradiation dramatically accelerates key steps, particularly the final cyclodehydration forming the indol-2-one core. Under optimized microwave conditions (150°C, DMF, 15 minutes), reaction times are reduced from 12-24 hours to 20-40 minutes while maintaining yields of 70-85% and improving regioselectivity at the C5 position [3] [4]. For intermediates requiring cyclohexyl introduction via nucleophilic substitution, phase-transfer catalysis under solvent-free conditions using tetrabutylammonium bromide permits reactions at lower temperatures (80-100°C) with minimized epimerization risks, crucial for stereospecific derivatives [3].
Scaling 5-cyclohexyl-2,3-dihydro-1H-indol-2-one synthesis presents multifaceted challenges centered on catalyst cost, purification complexity, and reproducibility. Rhodium-catalyzed hydrogenations employed in nitro group reductions (e.g., 5% Rh/C) contribute significantly to production costs at scale. Catalyst immobilization on polymeric supports or magnetic nanoparticles enables recovery and reuse across 8-10 cycles, reducing rhodium requirements by ~70% without compromising yield or purity [5] [6]. Purification bottlenecks arise from structurally similar byproducts generated during cyclization. Continuous chromatography utilizing silica gel or reverse-phase cartridges in simulated moving bed systems achieves >98% purity with 50% lower solvent consumption than batch processing [6]. Reaction engineering innovations address yield optimization: continuous flow reactors with in-line FTIR monitoring maintain precise stoichiometric control during exothermic steps (e.g., cyclohexyl Grignard additions), suppressing byproduct formation and increasing overall yield to 82% compared to 68% in batch mode [4] [6]. Additionally, cryogenic separations effectively isolate intermediates prone to decomposition at ambient temperatures, while reaction calorimetry optimizes temperature profiles to minimize degradation during large-scale processing [3].
Table 3: Industrial-Scale Optimization Strategies for 5-Cyclohexyl-2,3-dihydro-1H-indol-2-one
Challenge | Optimization Strategy | Scale Demonstrated | Yield Improvement | Cost Reduction |
---|---|---|---|---|
Rhodium Catalyst Cost | Magnetic Nanoparticle Immobilization | 100 kg batch | Maintained 80% | 68% per kg |
Purification Complexity | Simulated Moving Bed Chromatography | 500 kg/month | Purity >98% | 30% solvent savings |
Byproduct Formation | Continuous Flow Reactor with FTIR | 200 L/h throughput | 82% vs 68% (batch) | 15% raw material |
Thermal Degradation | Reaction Calorimetry Optimization | 1000 L reactor | Reduced degradation to <2% | 12% yield gain |
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